Nε,Nε,Nε-Trimethyllysine-d9
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Overview
Description
Nε,Nε,Nε-Trimethyllysine-d9 is a labeled analogue of Nε,Nε,Nε-Trimethyllysine . It is a metabolite and cofactor on the metabolic pathways . The CAS Number is 1182037-78-0 . The molecular weight is 197.32 and the molecular formula is C9H11D9N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Nε,Nε,Nε-Trimethyllysine, with the difference being the presence of deuterium (D) instead of hydrogen (H) in the former .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored at 4° C .Scientific Research Applications
Recognition and Inhibition of Enzyme-Catalyzed Demethylation Nε,Nε,Nε-Trimethyllysine plays a crucial role in the post-translational modification of proteins, particularly in the control of gene expression through methylation of lysine residues within proteins. Tetracyanoresorcin[4]arene has been identified as a compound that selectively recognizes Nε-trimethyllysine and inhibits its enzyme-catalyzed demethylation within histone-derived peptides by the histone demethylase KDM4A, suggesting potential therapeutic applications and utility as a probe for studying associated biological mechanisms (Peacock et al., 2016).
NMR Probing for Enzymatic Catalysis The study of trimethyllysine hydroxylase (TMLH), which catalyzes the hydroxylation of Nε-trimethyllysine in carnitine biosynthesis, has been advanced by using Nε-trimethyllysine analogs as NMR probes. This facilitates the investigation of TMLH catalysis, providing insights into the enzymatic process and potentially aiding in the development of new therapeutic strategies or diagnostic tools (Vijayendar Reddy et al., 2017).
Antibody Development for Protein Research The development of a specific antibody against Nε-trimethyllysine (tMeK) enables the rapid detection and isolation of proteins with Nε-trimethyllysine residues. This tool is valuable for the identification, detection, and localization of trimethylated proteins within cells, aiding in the study of posttranslational modifications and their roles in various biological processes (Liang et al., 2008).
Reader Proteins and Epigenetic Regulation The recognition of Nε-trimethyllysine by epigenetic reader proteins plays a significant role in the regulation of gene expression through histone modifications. Studies on how reader proteins bind to trimethyllysine and its analogs contribute to understanding the molecular basis of epigenetic regulation and the development of novel epigenetic therapies (Al Temimi et al., 2018).
Mechanism of Action
Target of Action
Nε,Nε,Nε-Trimethyllysine-d9 is a labeled analogue of Nε,Nε,Nε-Trimethyllysine . It is a metabolite and cofactor on the metabolic pathways .
Mode of Action
This compound serves as a precursor for gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA) . This indicates that it interacts with gut flora to produce TMAVA, which may have further downstream effects.
Biochemical Pathways
The primary biochemical pathway that this compound is involved in is the metabolic pathway . As a metabolite and cofactor, it plays a crucial role in various biochemical reactions within this pathway.
Pharmacokinetics
It’s worth noting that the deuterium labeling of this compound has the potential to affect its pharmacokinetic and metabolic profiles .
Result of Action
As a precursor for the formation of tmava, it can be inferred that its action would result in the production of this compound .
Action Environment
Given its interaction with gut flora , it can be speculated that factors affecting gut flora, such as diet and antibiotics, could potentially influence its action.
Biochemical Analysis
Biochemical Properties
Nε,Nε,Nε-Trimethyllysine-d9 plays a significant role in biochemical reactions. It serves as a precursor for gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA)
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
This compound is involved in various metabolic pathways. It serves as a precursor for the formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA), a process that is dependent on gut flora .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
{ "Design of the Synthesis Pathway": [ "The synthesis of Nε,Nε,Nε-Trimethyllysine-d9 can be achieved by the alkylation of Nε,Nε,Nε-trimethyllysine with deuterated methyl iodide.", "The starting material Nε,Nε,Nε-trimethyllysine can be obtained commercially or synthesized from lysine via a series of steps.", "The reaction involves the alkylation of Nε,Nε,Nε-trimethyllysine with deuterated methyl iodide in the presence of a base such as potassium carbonate." ], "Starting Materials": [ "Lysine", "Formaldehyde", "Acetic anhydride", "Sodium borohydride", "Methyl iodide-d3", "Potassium carbonate" ], "Reaction": [ "Step 1: Lysine is reacted with formaldehyde and acetic anhydride to form Nε-formyllysine.", "Step 2: Nε-formyllysine is reduced using sodium borohydride to form Nε-acetyllysine.", "Step 3: Nε-acetyllysine is reacted with formaldehyde and acetic anhydride to form Nε-acetyl-Nδ-formyllysine.", "Step 4: Nε-acetyl-Nδ-formyllysine is reduced using sodium borohydride to form Nε-acetyl-Nδ-methyllysine.", "Step 5: Nε-acetyl-Nδ-methyllysine is reacted with methyl iodide-d3 in the presence of potassium carbonate to form Nε,Nε,Nε-trimethyllysine-d9." ] } | |
CAS RN |
1182037-78-0 |
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
197.326 |
IUPAC Name |
(2S)-2-amino-6-[tris(trideuteriomethyl)azaniumyl]hexanoate |
InChI |
InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3 |
InChI Key |
MXNRLFUSFKVQSK-DQBSYZJZSA-N |
SMILES |
C[N+](C)(C)CCCCC(C(=O)[O-])N |
synonyms |
(5S)-5-Amino-5-carboxy-N,N,N-tri(methyl-d3)-1-pentanaminium Inner Salt; Lysine betaine-d9 ; 6-N-Trimethyl L-Lysine-d9 |
Origin of Product |
United States |
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